1,1-Difluorobutan-2-one

Description

Significance of Fluorine in Organic Chemistry and Chemical Biology

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modifying organic molecules. tandfonline.com Its small van der Waals radius (1.47 Å) is comparable to that of hydrogen, allowing it to replace hydrogen atoms without significant steric alteration. tandfonline.com This substitution, however, can induce profound changes in a molecule's physical, chemical, and biological profile. scispace.combohrium.com

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the efficacy of drug candidates. tandfonline.com Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, a testament to its impact. soci.org Key benefits of fluorination include:

Metabolic Stability: Fluorine substitution can block metabolically labile sites, preventing oxidation by metabolic enzymes and thereby increasing the drug's half-life. tandfonline.combohrium.com

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups. bohrium.comacs.org This can influence a molecule's pharmacokinetic properties, such as absorption and distribution. bohrium.com

Enhanced Binding Affinity: Fluorine can increase a molecule's binding affinity to its target protein through various nonbonding interactions. tandfonline.combohrium.com The difluoromethyl group (CHF2) in particular can act as a lipophilic hydrogen bond donor. acs.orgnih.gov

Conformational Control: A fluorine substituent can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target. bohrium.com

The unique properties conferred by fluorine make organofluorine compounds central to the development of new therapeutics and advanced materials. acs.org

Overview of α,α-Difluoroketones as Key Building Blocks in Synthetic Design

α,α-Difluoroketones are a prominent subclass of organofluorine compounds that serve as valuable synthetic intermediates and possess direct applications in medicinal chemistry. sioc-journal.cnresearchgate.netdeepdyve.com The presence of two fluorine atoms on the α-carbon has a significant electronic effect on the adjacent carbonyl group. nih.govresearchgate.net

This gem-difluoro substitution enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This heightened reactivity is the basis for their most notable application: as inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases. researchgate.netmdpi.com The ketone forms a stable, reversible hemi(thio)ketal adduct with the catalytic residues in the enzyme's active site, leading to potent inhibition. nih.govresearchgate.net

Beyond their role as enzyme inhibitors, the versatile reactivity of the ketone functionality makes α,α-difluoroketones powerful building blocks for creating a wide array of more complex fluorinated molecules. researchgate.netsci-hub.se They can undergo numerous transformations, including:

Reductions to form difluorinated secondary alcohols. acs.org

Nucleophilic additions to create tertiary alcohols. acs.org

Cross-coupling reactions to form α-aryl-α,α-difluoroketones. acs.org

Aldol (B89426) and Mannich reactions using their corresponding difluoroenoxysilanes. sci-hub.se

The development of efficient synthetic methods to access α,α-difluoroketones, either through direct fluorination or the use of pre-fluorinated building blocks, is an active area of research. researchgate.netthieme-connect.com

Specific Context of 1,1-Difluorobutan-2-one within Fluorinated Ketone Chemistry

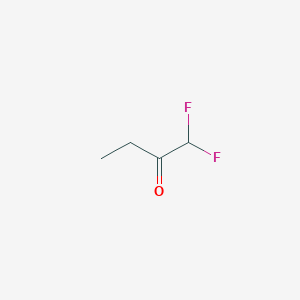

This compound is a simple yet representative member of the α,α-difluoroketone family. Its structure consists of a four-carbon chain with a ketone at the C2 position and two fluorine atoms on the terminal C1 position. The synthesis of this compound generally involves fluorination strategies designed to introduce the two fluorine atoms onto the ketone's α-position. vulcanchem.com

As with other α,α-difluoroketones, the chemical properties of this compound are dominated by the strong electron-withdrawing effect of the C1-difluoro group, which activates the adjacent C2-carbonyl group. This makes it a useful starting material and a potential bioactive molecule in its own right, fitting the profile of an enzyme inhibitor. Its utility as a building block allows for further chemical elaboration into more complex structures containing the valuable gem-difluoromethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 136400-33-4 |

| Molecular Formula | C₄H₆F₂O |

| Molecular Weight | 108.09 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| InChI Key | LDPMZMCSZUOAPM-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-2-butene-1,4-diol |

| 2,2-dimethoxypropane |

| anti-2,3-difluorobutane-1,4-diol |

| cis-but-2-ene-1,4-diol |

| Ezetimibe |

| Celecoxib |

| Z-Val-Ala-Asp-CH₂F |

| Fostemsavir |

| Temsavir |

| Aprepitant |

| Sitagliptin |

| Taranabant |

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluorobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPMZMCSZUOAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Organic Synthesis and Chemical Biology

1,1-Difluorobutan-2-one as a Versatile Synthetic Intermediate

This compound serves as a versatile and reactive intermediate in organic synthesis, primarily due to the presence of the difluoromethyl ketone moiety. This functional group provides a unique combination of steric and electronic properties that can be exploited to construct novel molecular architectures.

The reactivity of the carbonyl group and the adjacent difluoromethylene unit in this compound allows for its use as a foundational building block in the synthesis of a variety of novel fluorinated compounds. Its utility extends to the construction of complex acyclic and heterocyclic systems. For instance, the difluoromethyl ketone can undergo reactions such as aldol (B89426) condensations, Wittig-type olefications, and nucleophilic additions to forge new carbon-carbon and carbon-heteroatom bonds.

One significant application is in the synthesis of fluorinated heterocycles, which are prevalent in many pharmaceuticals and agrochemicals. The difluorobutanone core can be incorporated into various ring systems, including pyridines, pyrazoles, and thiazoles, through cyclization reactions with appropriate binucleophilic partners. The presence of the difluoro group in these heterocycles can significantly influence their biological activity and pharmacokinetic profiles.

The versatility of this compound as a building block is further highlighted by its role in the synthesis of stereochemically defined fluorinated molecules. Asymmetric transformations involving this ketone can lead to the formation of chiral centers, providing access to enantiomerically pure fluorinated compounds, which is often crucial for their biological function.

Beyond its direct incorporation into molecular scaffolds, this compound serves as a precursor to a range of multifunctional products. The difluoromethyl ketone functionality can be readily transformed into other valuable chemical motifs, thereby expanding its synthetic utility.

For example, reduction of the ketone can yield the corresponding secondary alcohol, 1,1-difluorobutan-2-ol. This chiral alcohol can then be used in the synthesis of more complex molecules where the hydroxyl group can be further functionalized or participate in stereospecific reactions.

Furthermore, the difluoromethylene group adjacent to the carbonyl can be involved in various chemical transformations. For instance, it can be a precursor for the generation of difluorinated alkenes through olefination reactions. These difluoroalkenes are themselves valuable intermediates in organic synthesis, participating in cycloaddition reactions and other transformations to create complex fluorinated molecules. The ability to convert the difluoromethyl ketone into other functional groups makes this compound a key starting material for the synthesis of products with diverse and tailored functionalities.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of the difluoromethyl ketone group have made it a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere for other functional groups and to participate in key interactions with biological targets has led to its incorporation into a variety of therapeutic agents and chemical probes.

Peptidyl fluoromethyl ketones are a significant class of compounds that have found extensive application as inhibitors of hydrolytic enzymes. nih.govnih.gov The inclusion of one or more fluorine atoms adjacent to a C-terminal ketone group significantly alters the physicochemical properties of the substrate, notably increasing the reactivity of this functionalized carbonyl group towards nucleophiles. nih.govnih.gov This characteristic is central to their primary application in medicinal chemistry: the potent and selective inhibition of serine and cysteine proteases. nih.govnih.gov

Difluoromethyl ketones, a class to which this compound belongs, have been explored as inhibitors of serine proteases such as chymotrypsin (B1334515), α-lytic protease, human leukocyte elastase, and thrombin. nih.gov The electrophilic nature of the carbonyl carbon in difluoromethyl ketones is enhanced by the electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack by the active site serine or cysteine residue of a protease. This interaction can lead to the formation of a stable tetrahedral intermediate, effectively inactivating the enzyme. The peptidyl portion of these inhibitors can be tailored to achieve high selectivity for specific proteases. nih.govmdpi.com

The table below summarizes the inhibitory activity of some peptidyl difluoromethyl ketones against various proteases.

| Protease Target | Inhibitor Type | Observed Potency |

| Chymotrypsin | Peptidyl difluoromethyl ketone | Potent inhibition |

| α-Lytic Protease | Peptidyl difluoromethyl ketone | Potent inhibition |

| Human Leukocyte Elastase | Peptidyl difluoromethyl ketone | Potent inhibition |

| Thrombin | Peptidyl difluoromethyl ketone | Potent inhibition |

This table is a representation of the general findings in the field and not an exhaustive list of all studied inhibitors.

The same chemical properties that make difluoromethyl ketones effective protease inhibitors also render them valuable as chemical probes for studying proteolytic activity. nih.govnih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a peptidyl difluoromethyl ketone, researchers can create activity-based probes (ABPs). These probes covalently bind to the active site of a target protease, allowing for the detection, visualization, and quantification of active enzyme in complex biological samples. nih.govresearchgate.net

Fluoromethyl ketone-based probes have proven to be more selective than their chloromethyl ketone counterparts due to their lower intrinsic reactivity. mdpi.com This reduced reactivity minimizes off-target labeling, leading to more accurate profiling of protease activity. These probes have been instrumental in elucidating the roles of various proteases in health and disease. nih.govstanford.edu

The difluoromethyl ketone moiety can also be found in biologically active compounds that are not enzyme inhibitors. A notable example is the development of agonists for the γ-aminobutyric acid type B (GABAB) receptor. β-Hydroxy difluoromethyl ketones represent a newer class of GABAB receptor agonists. These compounds are structurally distinct from other known agonists at this receptor as they lack the characteristic carboxylic acid or amino group of γ-aminobutyric acid (GABA).

The synthesis of these agonists often involves precursors that contain the difluoromethyl ketone structure. The biological evaluation of these β-hydroxy difluoromethyl ketones has demonstrated their potential as potent and selective agonists for the GABAB receptor. Docking studies using the X-ray structure of the GABAB receptor have provided insights into the critical nature of the substituted aromatic group on the lead compound for its activity. This line of research has led to the development of some of the most potent compounds in this class.

Utility in Peptidic Scaffolds

The incorporation of fluorinated functional groups into peptides is a powerful strategy in medicinal chemistry and chemical biology for creating structurally stable and biologically active molecules. The α,α-difluoromethyl ketone moiety, the core functional group of this compound, serves as a potent electrophilic "warhead" when integrated into peptidic structures. nih.gov This utility stems from the strong electron-withdrawing nature of the two fluorine atoms, which significantly enhances the electrophilicity of the adjacent carbonyl carbon. nih.gov

When this moiety is attached to a peptide backbone, it can mimic a natural amino acid residue, allowing the resulting peptidomimetic compound to be recognized and bind to the active site of a target enzyme, particularly cysteine and serine proteases. nih.gov Once in the active site, the highly electrophilic ketone is susceptible to nucleophilic attack by a catalytic residue (such as the thiol group of cysteine or the hydroxyl group of serine). nih.gov This attack forms a stable hemi(thio)ketal adduct, effectively leading to potent, often reversible, covalent inhibition of the enzyme. nih.gov

This mechanism makes α,α-difluoromethyl ketones valuable for designing specific enzyme inhibitors and activity-based probes to study proteolytic activity. nih.govnih.gov The difluoromethyl group can also be considered a metabolically stable bioisostere of a hydroxyl or thiol group, allowing chemists to fine-tune the pharmacokinetic properties of a peptide-based therapeutic candidate. nih.govresearchgate.net While research on peptidic α,α-difluoromethyl ketones is less extensive than on their trifluoromethyl analogues, they have been successfully investigated as inhibitors for various proteases, including the main protease of the SARS-CoV-2 virus. nih.govresearchgate.net The ethyl group of this compound could mimic the side chain of an amino acid like α-aminobutyric acid, making it a potentially useful building block for creating such targeted inhibitors.

Table 1: Examples of Peptidyl Fluoromethyl Ketones as Protease Inhibitors

| Fluorinated Ketone Type | Peptide Sequence Example | Target Enzyme Class | Mechanism of Action |

| Mono-fluoromethyl Ketone (m-FMK) | Z-Phe-Ala-CH2F | Cysteine Proteases (e.g., Cathepsin B) | Covalent modification of active site cysteine nih.gov |

| Di-fluoromethyl Ketone (DFMK) | Peptidic DFMK (e.g., Compound 4) | Cysteine Proteases (e.g., SARS-CoV-2 Mpro) | Formation of a reversible hemi(thio)ketal adduct nih.gov |

| Tri-fluoromethyl Ketone (TFMK) | Dipeptidyl TFMK (e.g., Compound 7) | Cysteine Proteases (e.g., SARS-CoV Mpro) | Formation of a stable hydrated hemi(thio)ketal nih.gov |

Role in Agrochemical and Pheromone Research

In the field of agrochemical research, the strategic incorporation of fluorine atoms is a well-established method for enhancing the efficacy and metabolic stability of active ingredients. researchgate.net The difluoromethyl group, a key feature of this compound, is a valuable synthon for building complex, biologically active molecules. A prominent example is its use in the synthesis of modern fungicides. The fungicide Benzovindiflupyr, a potent succinate (B1194679) dehydrogenase inhibitor (SDHI), contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole ring system. ccspublishing.org.cn The synthesis of this crucial heterocyclic component relies on starting materials like difluoroacetoacetate, demonstrating the industrial relevance of the difluoromethyl ketone motif in constructing high-value agrochemicals. ccspublishing.org.cn

In pheromone research, fluorinated ketones have been investigated as tools to disrupt insect chemical communication. oup.com Many insects rely on specific pheromones to locate mates, and the perception of these chemical signals is terminated by rapid degradation, often by esterase enzymes located in the insect's antennae. annualreviews.orgnih.gov Trifluoromethyl ketones (TFMKs), which are structurally related to difluoromethyl ketones, have been shown to be potent, reversible inhibitors of these antennal esterases. oup.com By blocking the degradation of the natural pheromone, these fluorinated compounds can overwhelm the insect's sensory system, disrupting its ability to orient towards a pheromone source. oup.comoup.com This can lead to a significant reduction in mating success. Furthermore, some fluorinated analogues have been found to act as pheromone antagonists, inhibiting male attraction to traps when co-evaporated with the natural pheromone. annualreviews.orgresearchgate.net It is plausible that difluoromethyl ketones derived from this compound could function similarly, offering a potential avenue for developing novel pest control strategies based on mating disruption.

Table 2: Applications of Fluorinated Ketones in Agrochemical and Pheromone Science

| Application Area | Compound Class | Proposed Mechanism of Action | Example / Target Organism |

| Agrochemicals | Difluoromethyl pyrazoles | Component of a succinate dehydrogenase inhibitor (SDHI) fungicide. ccspublishing.org.cn | Broad-spectrum fungal pathogens (e.g., soybean rust) ccspublishing.org.cn |

| Pheromone Research | Trifluoromethyl ketones (TFMKs) | Inhibition of pheromone-degrading antennal esterases. oup.comnih.gov | Egyptian armyworm (Spodoptera littoralis) oup.comnih.gov |

| Pheromone Research | Trifluoromethyl ketones (TFMKs) | Disruption of male orientation flight to pheromone source. oup.com | Mediterranean corn borer (Sesamia nonagrioides) oup.com |

Contributions to Materials Science

The incorporation of fluorine into polymers is a cornerstone of advanced materials science, leading to materials with exceptional properties such as high thermal stability, superior chemical resistance, and low surface energy (hydrophobicity). mdpi.com While direct polymerization of this compound is not a common application, its structure represents a potential source for novel fluorinated monomers.

Through chemical modification, this compound could be converted into polymerizable units. For instance, it could serve as a precursor to fluorinated diols for the synthesis of fluorinated polyurethanes or polyesters, or it could be transformed into a fluorinated alkene for vinyl polymerization. mdpi.com Introducing the difluoroalkyl side chain into a polymer backbone would be expected to impart beneficial properties characteristic of fluoropolymers. The presence of C-F bonds would likely enhance the thermal and chemical stability of the material.

Furthermore, the fluorinated side chains would tend to migrate to the polymer's surface, significantly lowering the surface energy. mdpi.com This could be leveraged to create highly hydrophobic and oleophobic coatings, valuable for applications requiring water repellency, stain resistance, or anti-fouling properties. Although the specific use of this compound in materials science is not yet established, its difluoromethyl ketone structure makes it a candidate for the design and synthesis of next-generation functional polymers.

Table 3: Potential Impact of this compound-Derived Monomers on Polymer Properties

| Potential Monomer Type | Polymer Class | Expected Property Enhancement | Potential Application |

| Fluorinated Diol | Polyurethane, Polyester | Increased thermal stability, chemical resistance | High-performance elastomers, sealants |

| Fluorinated Vinyl Ether | Poly(vinyl ether) | Low refractive index, hydrophobicity | Optical coatings, specialty membranes |

| Fluorinated (Meth)acrylate | Poly(acrylate) | Low surface energy, weatherability | Hydrophobic coatings, architectural finishes |

Computational and Theoretical Investigations of Fluorinated Ketone Systems

Quantum Chemical Methods for Structural Elucidation

Quantum chemical methods are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These methods solve the Schrödinger equation, or a simplified form of it, to predict molecular characteristics.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This lowest-energy structure represents the most stable equilibrium geometry of the molecule. A widely used and effective method for this purpose is Density Functional Theory (DFT). DFT methods calculate the electronic energy of a molecule based on its electron density, which is computationally more efficient than traditional wave-function-based methods while still providing high accuracy.

One of the most common DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. For 1,1-difluorobutan-2-one, a geometry optimization using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)) would be performed to predict key structural parameters. The output of such a calculation would provide a detailed picture of the molecule's geometry.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C1-F | 1.35 | |

| C1-C2 | 1.52 | |

| C2=O | 1.21 | |

| C2-C3 | 1.53 | |

| C3-C4 | 1.54 | |

| **Bond Angles (°) ** | ||

| F-C1-F | 108.5 | |

| F-C1-C2 | 110.0 | |

| C1-C2=O | 122.0 | |

| C1-C2-C3 | 116.0 | |

| C2-C3-C4 | 112.0 | |

| Dihedral Angles (°) | ||

| O=C2-C1-H | 180.0 (anti) |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds. Actual values would be derived from a specific computational chemistry output.

For this compound, key rotations would be around the C1-C2 and C2-C3 bonds. Computational studies on other α-fluoroketones have shown that the conformational preferences are influenced by stereoelectronic effects, such as the alignment of the C-F bond relative to the carbonyl group. beilstein-journals.orgnih.gov For instance, the energy minimum for α-fluoroacetophenone is found at an O=C–C–X dihedral angle of approximately 140° in the gas phase. nih.gov A similar analysis for this compound would involve systematically rotating the relevant dihedral angles and calculating the energy at each step to map the potential energy surface and locate the conformers with the lowest energies.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound.

| Conformer | C1-C2-C3-C4 Dihedral Angle | O=C2-C1-H Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ~60° (gauche) | ~150° | 0.00 (Global Minimum) |

| 2 | 180° (anti) | ~150° | 0.85 |

| 3 | ~60° (gauche) | 0° (syn) | 2.50 |

| 4 | 180° (anti) | 0° (syn) | 3.20 |

Note: This table presents a hypothetical energy landscape for illustrative purposes. The relative energies indicate the stability of different spatial arrangements.

Spectroscopic Correlations with Theoretical Predictions (e.g., NMR, IR)

Computational quantum chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. For this compound, this would include a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically observed between 1660–1770 cm⁻¹. libretexts.org The presence of electronegative fluorine atoms on the adjacent carbon would be expected to shift this frequency to a higher wavenumber. Calculations would provide the frequencies and intensities of all vibrational modes, aiding in the interpretation of the experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of molecular structure elucidation. Theoretical methods can calculate NMR chemical shifts (¹H, ¹³C) and are particularly useful for nuclei like ¹⁹F. biophysics.org The chemical shift of ¹⁹F is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for fluorinated molecules. biophysics.orgyoutube.com Calculations would predict the chemical shifts for the hydrogen, carbon, and fluorine atoms in this compound, which can be directly compared to experimental spectra to verify the structure.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound.

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1745 | 1750 |

| C-F Stretch | 1100-1200 | 1150 |

| ¹H NMR Chemical Shift (ppm) | ||

| -CHF₂ | 6.1 | 6.0 |

| -CH₂- | 2.8 | 2.7 |

| -CH₃ | 1.1 | 1.0 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O | 205 | 204 |

| CHF₂ | 115 | 114 |

| -CH₂- | 35 | 34 |

| -CH₃ | 7 | 6 |

| ¹⁹F NMR Chemical Shift (ppm) |

Note: This table is for illustrative purposes. Calculated values are often scaled to better match experimental results.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a molecular-level view of how chemical reactions proceed, allowing for the study of reaction pathways and the characterization of transient species like transition states. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl carbon or substitution reactions involving the fluorine atoms.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. ucsb.edu Locating the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Using DFT methods, a transition state search can be performed for a proposed reaction involving this compound. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The calculated energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a key factor in determining the reaction rate. acs.orgnih.gov

Table 4: Hypothetical Activation Energies for a Nucleophilic Addition to this compound.

| Reaction | Reactants | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) |

|---|

Note: This table provides a hypothetical example of the kind of data obtained from transition state calculations.

Once the transition state has been located, the entire reaction pathway connecting the reactants, transition state, and products can be mapped. This is often done using an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product energy minima. The result is a reaction energy profile that illustrates the energy changes as the reaction progresses. This detailed map provides a comprehensive understanding of the mechanism, showing how bond lengths and angles change throughout the transformation. For a reaction of this compound, this would reveal the precise sequence of bond-making and bond-breaking events.

Solvation Effects and Intermolecular Interactions

Computational chemistry provides critical insights into the behavior of molecules in different environments, a key factor in understanding their chemical reactivity, and biological activity. For fluorinated ketones like this compound, theoretical models are employed to predict how the molecule interacts with solvents and to estimate physicochemical properties that govern its behavior in biological systems. These investigations are crucial for the rational design of molecules with desired characteristics.

Implicit or continuum solvent models are powerful computational tools that simulate the effects of a solvent on a solute molecule without explicitly representing individual solvent molecules. This approach treats the solvent as a continuous medium with specific properties like a dielectric constant, which significantly reduces the computational cost compared to explicit solvent simulations. Among the most widely used are the "universal" solvation models developed at the University of Minnesota, such as SMD and SM12. chemrxiv.orgmdpi.com

These models calculate the free energy of solvation (ΔGS), which is the energy change associated with transferring a solute from the gas phase to a solvent. nih.govscm.com The calculation is generally composed of two main parts:

Bulk Electrostatics: This component accounts for the electrostatic interactions between the solute's charge distribution and the polarizable dielectric continuum of the solvent. Both SMD and SM12 utilize a generalized Born approximation for this term. nih.govq-chem.com

Cavity-Dispersion-Solvent-Structure (CDS): This term represents the non-electrostatic contributions. It includes the energy required to create a cavity in the solvent for the solute, the van der Waals interactions between the solute and solvent, and changes in the solvent's structure upon introduction of the solute. scm.comq-chem.com

The SM12 model, an advancement over previous versions, is parameterized for a vast array of solvents and can be used with a wide range of electronic structure methods and basis sets. nih.gov It uses various charge schemes, such as CM5 charges which are based on Hirshfeld population analysis, to represent the solute's electronic distribution. q-chem.com

For a molecule like this compound, these models can be used to calculate its solvation free energy in various solvents, such as water and n-octanol. The process involves first optimizing the molecule's geometry in the gas phase using a selected level of theory (e.g., Density Functional Theory - DFT). Subsequently, single-point energy calculations are performed in the desired solvents using the chosen implicit solvent model to obtain the solvation free energies. mdpi.com While specific computational studies focused exclusively on this compound are not prevalent in the literature, the application of these models is standard practice for small organic molecules. The data generated provides a quantitative measure of the molecule's stability in different chemical environments.

Table 1: Illustrative Solvation Free Energies for this compound Calculated by an Implicit Solvent Model. Note: The following data are representative examples of the output from computational models like SM12 and are not experimentally derived values.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (ΔGsolv) (kcal/mol) |

| Water | 78.39 | -4.5 |

| n-Octanol | 10.3 | -3.8 |

| Acetonitrile | 37.5 | -5.1 |

| Benzene | 2.28 | -2.1 |

Physicochemical descriptors are properties of a molecule that are used to predict its behavior, including its interaction with biological systems. Lipophilicity, the affinity of a molecule for a fatty or nonpolar environment, is one of the most critical descriptors in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME). foldingathome.org It is commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.

Computational models are essential for the early-stage prediction of logP, guiding the synthesis and selection of compounds with favorable properties. researchgate.netd-nb.info The implicit solvent models discussed previously are directly applicable to the prediction of lipophilicity. The logP value can be calculated from the difference in the free energies of solvation of a molecule in water (ΔGsolv,water) and n-octanol (ΔGsolv,octanol), as shown in the equation:

logP ∝ (ΔGsolv,water - ΔGsolv,octanol)

Table 2: Predicted Physicochemical Descriptors for this compound. Note: The following data are representative values that would be generated from computational analysis and are not experimental results.

| Descriptor | Predicted Value | Significance |

| logP (n-octanol/water) | 0.75 | Indicates moderate lipophilicity, influencing membrane permeability. |

| Dipole Moment (Debye) | 2.9 D | Reflects the molecule's polarity, affecting solubility and intermolecular interactions. |

| Polarizability (ų) | 8.2 | Measures the deformability of the electron cloud, influencing dispersion forces. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of α,α-difluoroketones remains a critical area of research, with ongoing efforts to develop more efficient, selective, and environmentally benign methodologies. brighton.ac.uk Current strategies often involve direct fluorination of ketones or the use of pre-fluorinated building blocks. deepdyve.com Future work is directed towards improving the stereocontrol of these reactions and expanding the range of compatible starting materials.

A primary challenge in the synthesis of complex fluorinated molecules is the stereoselective installation of fluorine atoms. nih.gov Achieving high levels of enantioselectivity in the α-fluorination of ketones is a longstanding goal. princeton.edu While significant progress has been made using organocatalysis and transition-metal catalysis, further improvements are necessary. princeton.eduacs.orgacs.org

Recent approaches have utilized chiral catalysts to control the facial selectivity of electrophilic fluorination on ketone precursors. For instance, cinchona alkaloid-derived primary amines have been successfully employed as organocatalysts for the enantioselective α-fluorination of cyclic ketones. princeton.edu Another strategy combines enamine catalysis with chiral anion phase-transfer catalysis to achieve asymmetric fluorination of α-branched cyclohexanones. acs.org These methods provide access to optically active α-fluoro ketones, which are valuable synthons. However, extending these methodologies to the stereoselective synthesis of α,α-difluoroketones, including chiral centers adjacent to the difluoromethylene group, remains an active area of research. Developing catalytic systems that can precisely control the diastereoselective or enantioselective introduction of the second fluorine atom or subsequent modifications is a key future direction. researchgate.netdocumentsdelivered.com

Table 1: Examples of Catalytic Asymmetric Fluorination Methods Data based on findings from cited research.

| Catalyst Type | Substrate Class | Key Features |

| Chiral Primary Amine Organocatalyst | Cyclic Ketones | High enantioselectivity via enamine activation. princeton.edu |

| Chiral Anion Phase-Transfer / Enamine Catalysis | α-Branched Cyclohexanones | Dual catalytic system for challenging substrates. acs.org |

| Chiral Aryl Iodide Catalyst | Allylic Amines | Fluorination with a nucleophilic fluoride (B91410) source (HF-pyridine). researchgate.net |

| Organocatalytic System (L-proline/Salicylic Acid) | Alkynes | Stereoselective synthesis of α,α-difluoro-γ,γ-disubstituted butenals. researchgate.netorganic-chemistry.org |

Many current synthetic methods for α,α-difluoroketones are hampered by a limited substrate scope. qmul.ac.uk For example, palladium-catalyzed α-arylation reactions of α,α-difluoroketones have been developed, providing a route to α-aryl-α,α-difluoroketones. acs.orgnih.gov While effective for a range of aryl bromides and chlorides, these methods may not be compatible with substrates bearing sensitive functional groups. Similarly, radical-based methods, while powerful, can also have functional group tolerance issues. acs.org

Future research must focus on developing more robust and general synthetic routes that are tolerant of a wider array of functional groups. This will enable the late-stage introduction of the difluoroketone moiety into complex molecules, which is highly desirable in drug discovery. acs.org Strategies that avoid harsh reaction conditions, such as those employing photoredox catalysis or novel nucleophilic difluoromethylating agents, are promising avenues. qmul.ac.ukacs.orgresearchgate.net For instance, the development of reagents like Me₃SiCF₂H, which can perform nucleophilic difluoromethylation on various carbonyl compounds under mild conditions, represents a significant step forward. acs.org

Exploration of New Reactivity Modes and Transformations

Beyond their role as enzyme inhibitors, the synthetic versatility of α,α-difluoroketones like 1,1-difluorobutan-2-one is an area ripe for exploration. The unique electronic properties of the difluoroketone motif can be harnessed for novel chemical transformations.

Research has demonstrated that the corresponding difluoroenolates can be generated and trapped with electrophiles, such as aldehydes, to form new carbon-carbon bonds. researchgate.net This allows for the construction of more complex molecular architectures containing the α,α-difluoro-β-hydroxy ketone unit. researchgate.net Additionally, α-aryl-α,α-difluoroketones can undergo a subsequent base-induced cleavage of the C-C bond to yield valuable difluoromethylarenes, showcasing the utility of the difluoroketone as a synthetic intermediate. acs.orgnih.gov The exploration of new catalytic cycles that exploit the reactivity of the C-F or C-C bonds within the difluoroketone scaffold could lead to unprecedented molecular transformations and provide access to novel classes of organofluorine compounds.

Advanced Applications in Chemical Biology and Materials Science

The application of this compound and related structures extends beyond traditional organic synthesis into the realms of chemical biology and materials science, where their unique properties can be leveraged to probe biological systems and create novel functional materials.

α,α-Difluoroketones are well-established as potent inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases. mdpi.comnih.gov The electrophilic carbonyl carbon readily reacts with a nucleophilic residue (like serine's hydroxyl or cysteine's thiol) in the enzyme's active site to form a stable hemiacetal or hemithioketal, effectively blocking the enzyme's activity. researchgate.netnih.gov This mechanism makes them transition-state analogue inhibitors. nih.gov

The design of next-generation inhibitors based on the difluoroketone "warhead" is a major focus of medicinal chemistry. unime.it Future research will involve tailoring the peptide or heterocyclic scaffold attached to the difluoroketone moiety to achieve higher potency and selectivity for specific enzyme targets, such as caspases, cathepsins, or viral proteases. mdpi.comresearchgate.net For example, peptidyl difluoromethyl ketones are being explored as inhibitors for serine proteases like chymotrypsin (B1334515) and elastase. mdpi.com The difluoromethyl ketone group has also been incorporated into non-peptidic scaffolds to target enzymes like acetylcholinesterase. nih.gov The challenge lies in balancing the reactivity of the ketone with metabolic stability and cell permeability to create effective therapeutic agents. nih.gov

Table 2: Enzyme Classes Inhibited by Fluoromethyl Ketones This table summarizes enzyme classes targeted by various peptidyl fluoromethyl ketones.

| Enzyme Class | Example | Role of Fluoromethyl Ketone |

| Serine Proteases | Chymotrypsin, Elastase | Forms a stable hemiacetal with the active site serine. mdpi.comnih.gov |

| Cysteine Proteases | Cathepsins, Caspases | Forms a stable hemithioketal with the active site cysteine. mdpi.comnih.gov |

| Esterases | Acetylcholinesterase | Acts as a potent inhibitor by forming a tetrahedral intermediate. nih.gov |

The reactivity of the difluoroketone moiety also presents opportunities for the functionalization and labeling of complex biomolecules, such as proteins. ucla.edu While direct application of this compound for this purpose is less explored, the principles of its reactivity can be applied to design specific chemical probes.

Fluorine-19 is an excellent nucleus for nuclear magnetic resonance (NMR) studies due to its 100% natural abundance and high sensitivity. ucla.edu Incorporating a difluorinated tag onto a protein allows for the study of protein structure, dynamics, and interactions with binding partners using ¹⁹F NMR. ucla.edu Reagents containing a difluoroketone could potentially be designed to covalently label specific amino acid residues, like cysteine, through the formation of a stable hemithioketal. thermofisher.com This would provide a powerful tool for chemical biologists. Challenges in this area include achieving site-specific labeling in the complex environment of a cell and ensuring that the modification does not perturb the protein's natural function. nih.gov Future work could focus on developing bioorthogonal labeling strategies that utilize the unique reactivity of the difluoroketone group.

Integration of Artificial Intelligence and Machine learning in Fluorinated Ketone Research

The integration of AI in chemistry has seen dramatic growth, particularly since 2015, with a significant increase in both journal and patent publications. acs.org This surge is largely attributed to the development of open-source machine learning frameworks and more powerful computing hardware. acs.org For organofluorine chemistry, AI and ML models are being developed to address specific challenges associated with the unique properties of fluorine. researchgate.net

One of the key areas where AI and ML can make a significant impact is in the prediction of molecular properties and reactivity. For instance, machine learning models have been successfully developed to predict the fluorination strength of electrophilic N-F reagents. nih.gov Such models can quantitatively assess the reactive power of these reagents, a task that is traditionally resource-intensive and laborious through experimental and DFT investigations. nih.gov This predictive capability can be extended to forecast the reactivity of substrates like the precursors to this compound, optimizing the selection of fluorinating agents for higher yields and selectivity.

Furthermore, deep learning models are being created to predict the effect of fluorine substitution on the bioactivity of drug candidates. researchgate.net A specialized deep learning model, F-CPI, has demonstrated the ability to predict how the introduction of fluorine will affect drug activity, achieving high accuracy. researchgate.net This is particularly relevant as the incorporation of fluorine atoms can profoundly alter the physical, chemical, and biological properties of molecules. oup.com For a compound like this compound, which could serve as a building block in medicinal chemistry, such predictive models could guide its incorporation into novel pharmaceutical agents.

In the context of synthesis, AI and ML can be used to navigate complex reaction landscapes. Machine learning has been shown to accurately predict high-yielding conditions for the fluorination of diverse alcohols by fine-tuning reagent and base structures. acs.org This approach could be adapted to optimize the synthesis of this compound and other fluorinated ketones, which often face challenges such as the need for harsh reaction conditions and the management of side products. pharmtech.com The synthesis of fluorinated cyclic ketones, for example, has been shown to be complicated by factors like difluorination and hydrate (B1144303) formation. sapub.org

Computational studies, which form the basis for many AI and ML models, are also crucial for understanding the kinetics and thermodynamics of reactions involving fluorinated compounds. For example, computational chemistry methods are used to calculate transition states and reaction rates for the thermal decomposition of perfluorinated ketones. researchgate.net Similarly, computational protocols have been developed to calculate OH-initiated oxidation reaction rate constants for fluorine-containing oxygenated volatile organic compounds, which is important for assessing their atmospheric impact. rsc.org These computational datasets can be used to train more accurate machine learning models.

The table below summarizes the potential applications of AI and ML in the research of fluorinated ketones like this compound.

| Application Area | Specific AI/ML Contribution | Potential Impact on this compound Research |

| Property Prediction | - Prediction of fluorination strength of reagents. nih.gov- Prediction of bioactivity changes upon fluorine substitution. researchgate.net- Prediction of C-F bond dissociation energies. acs.org | - More efficient selection of reagents for synthesis.- Guided design of new bioactive molecules incorporating the this compound scaffold.- Understanding the stability and potential degradation pathways. |

| Synthesis Optimization | - Prediction of optimal reaction conditions (e.g., reagents, solvents, temperature). acs.org- AI-guided retrosynthesis and reaction planning. fordham.edu | - Increased yields and reduced byproducts in the synthesis of this compound.- Discovery of novel and more efficient synthetic routes. |

| New Compound Discovery | - Virtual screening of chemical libraries for desired properties. noahchemicals.com- Generative models for de novo design of novel fluorinated ketones. | - Identification of new applications for this compound derivatives.- Creation of entirely new fluorinated ketones with tailored functionalities. |

| Mechanistic Understanding | - Analysis of large datasets from computational chemistry to identify reaction trends. acs.org- Classification of chemical trends in complex datasets. acs.org | - Deeper insights into the mechanisms of fluorination reactions.- Rationalization of observed reactivity and selectivity in the synthesis of fluorinated ketones. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.